Dihydroisolysergic Acid Hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

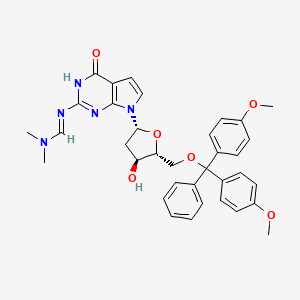

Dihydroisolysergic Acid Hydrazide is an intermediate in the synthesis of trans-Dihydro Lisuride, an ergot alkaloid derivative that acts as a partial dopamine D2-receptor agonist . It is soluble in Methanol and appears as an Off-White Solid .

Synthesis Analysis

The synthesis of hydrazones, which includes Dihydroisolysergic Acid Hydrazide, is achieved by combining suitable aldehydes with hydrazides . The synthesis of hydrazide–hydrazone derivatives is achieved by condensation reactions between aldehydes and hydrazides .Molecular Structure Analysis

The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Chemical Reactions Analysis

The most common pathway for the preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Physical And Chemical Properties Analysis

The hydrazide–hydrazone functional group contains the –CO–NH–N CH– moiety that yields the hydrazide–hydrazone group its physical, chemical and biochemical properties .Applications De Recherche Scientifique

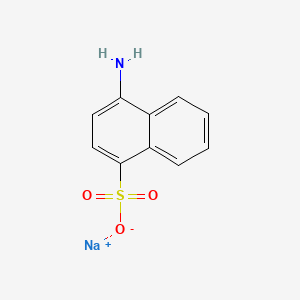

Effects on Amine Oxidases

Research by Zeller, Blanksma, and Carbon (1957) explored the impact of hydrazides, including those related to isolysergic acid, on amine oxidases. They found minimal action on monoamine oxidase (MO) but observed that some amino acid hydrazides, such as L-leucylhydrazide, were effective inhibitors of diamine oxidase (DO). The study highlighted significant differences between the actions of the antipodes of amino acid derivatives, providing insights into the optical configuration of DO's reactive site and the relationship between the low efficiency of certain inhibitors and their low toxicity (Zeller, Blanksma, & Carbon, 1957).

Applications in Glycomics

A 2020 study by Zhang et al. focused on optimizing hydrazide tags, which are crucial in MALDI-MS-based glycan profiling in glycomics. They developed a new cationic hydrazide tag, 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium (HTMBA), which significantly improved reaction efficiency and was suitable for high-throughput analysis. This advancement facilitated the rapid analysis of glycoforms in complex biological samples, including serum, preserving O-acetylation information of sialic acid in horse serum (Zhang et al., 2020).

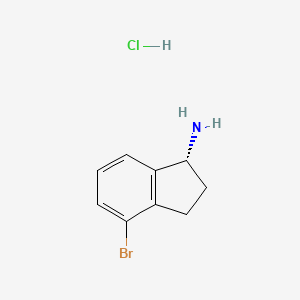

Characterization of Proteins and Peptides

Akabori, Ohno, Ikenaka, Okada, Hanafusa, Haruna, Tsugita, Sugae, and Matsushima (1956) conducted fundamental experiments using hydrazinolysis to characterize C-terminal amino acids of proteins. They found that amino acids decomposed to varying extents when heated with anhydrous hydrazine and developed procedures for separating amino acids from hydrazides. This research contributed significantly to the understanding of protein structure and function (Akabori et al., 1956).

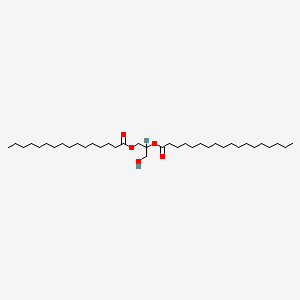

Synthesis of Hydrazide Cross-Linked Hydrogels

Vercruysse, Marecak, Marecek, and Prestwich (1997) synthesized and characterized new polyvalent hydrazide cross-linkers to create hydrogels from hyaluronic acid. These hydrogels demonstrated stability against hyaluronidase and varying pH levels, offering potential applications in biomedical fields such as drug delivery systems (Vercruysse et al., 1997).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

41564-31-2 |

|---|---|

Nom du produit |

Dihydroisolysergic Acid Hydrazide |

Formule moléculaire |

C₁₆H₂₀N₄O |

Poids moléculaire |

284.36 |

Synonymes |

Dihydroisolysergic Acid Hydrazide; (8α)-6-Methylergoline-8-carboxylic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)